molecular formula C16H14F3NO2 B8758417 N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No. B8758417
M. Wt: 309.28 g/mol
InChI Key: WAGHXEROZBJBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06884821B1

Procedure details

5.0 g of 2-methoxyphenylacetic acid was dissolved in 20 ml dichloromethane, and 4.6 g of oxalyl dichloride was added, and the mixture was stirred at room temperature for 3 hours. The solvent and an excessive oxalyl dichloride were evapoarated, and the residue was dissolved in 20 ml dichloromethane. Under ice-cooling, 14 g of 4-trifluoromethyl aniline was added thereto, followed by stirring at room temperature for 12 hours. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate, washed with 1N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and then the solvent was evpoarated. The resulting solid was collected by filtration and washed with diethyl ether, to give 8.0 g of N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=O.C(Cl)(=O)C(Cl)=O.[F:19][C:20]([F:29])([F:28])[C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][CH:22]=1.O>ClCCl>[F:19][C:20]([F:28])([F:29])[C:21]1[CH:22]=[CH:23][C:24]([NH:25][C:10](=[O:12])[CH2:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
14 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 1N hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC(CC1=C(C=CC=C1)OC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.